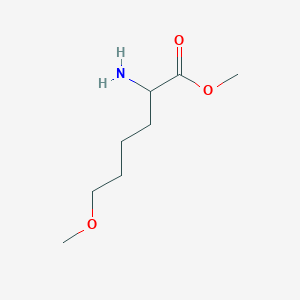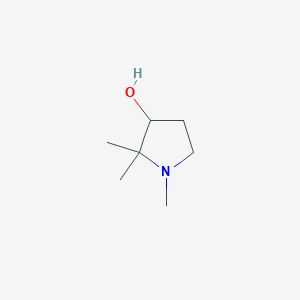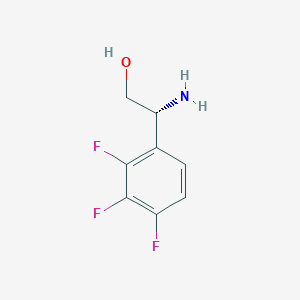
2-Bromo-5-(difluoromethyl)-1-fluoro-3-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(difluoromethyl)-1-fluoro-3-nitrobenzene is an organic compound with the molecular formula C7H3BrF2NO2. It is a halogenated aromatic compound that contains bromine, fluorine, and nitro functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(difluoromethyl)-1-fluoro-3-nitrobenzene typically involves multi-step organic reactions. One common method is the bromination of 5-(difluoromethyl)-1-fluoro-3-nitrobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-(difluoromethyl)-1-fluoro-3-nitrobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 2-Bromo-5-(difluoromethyl)-1-fluoro-3-aminobenzene.
Oxidation: Formation of oxidized derivatives, though specific products depend on the reaction conditions.
Aplicaciones Científicas De Investigación
2-Bromo-5-(difluoromethyl)-1-fluoro-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-(difluoromethyl)-1-fluoro-3-nitrobenzene depends on its specific application. In chemical reactions, the presence of electron-withdrawing groups like nitro and fluorine can influence the reactivity and selectivity of the compound. For example, in nucleophilic substitution reactions, the electron-deficient aromatic ring makes the bromine atom more susceptible to nucleophilic attack.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)-1-fluoro-3-nitrobenzene
- 2-Bromo-4-(difluoromethyl)-1-fluoro-3-nitrobenzene
- 2-Bromo-5-(difluoromethyl)-1-chloro-3-nitrobenzene
Uniqueness
2-Bromo-5-(difluoromethyl)-1-fluoro-3-nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. The presence of both bromine and fluorine atoms, along with the nitro group, makes it a versatile intermediate for various synthetic applications.
Propiedades
Fórmula molecular |
C7H3BrF3NO2 |
|---|---|
Peso molecular |
270.00 g/mol |
Nombre IUPAC |
2-bromo-5-(difluoromethyl)-1-fluoro-3-nitrobenzene |
InChI |
InChI=1S/C7H3BrF3NO2/c8-6-4(9)1-3(7(10)11)2-5(6)12(13)14/h1-2,7H |
Clave InChI |
MPLIPRIXXXWKGT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])Br)F)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoic acid](/img/structure/B13569217.png)
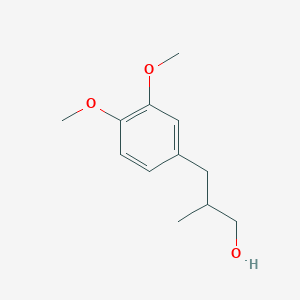



![rac-N-[(1R,2R)-2-(difluoromethyl)cyclopropyl]benzamide](/img/structure/B13569246.png)
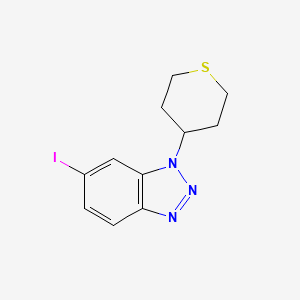
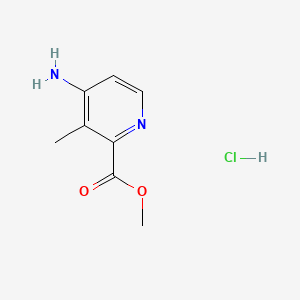

![1-Oxa-8-azaspiro[4.5]decan-7-one](/img/structure/B13569281.png)
